Phosphine sulfide, bis(1-aziridinyl)diallylamino-
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Overview
Description
Phosphine sulfide, bis(1-aziridinyl)diallylamino- is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and is characterized by the presence of aziridine rings and diallylamino groups attached to a phosphine sulfide core
Preparation Methods
The synthesis of phosphine sulfide, bis(1-aziridinyl)diallylamino- typically involves the reaction of aziridine with phosphine sulfide derivatives. One common method includes the use of diallylamine as a reactant. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Phosphine sulfide, bis(1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are more stable and can be used as intermediates in further reactions.
Reduction: Reduction reactions can convert the phosphine sulfide back to its parent phosphine compound.
Scientific Research Applications
Phosphine sulfide, bis(1-aziridinyl)diallylamino- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of phosphine sulfide, bis(1-aziridinyl)diallylamino- involves its interaction with biological molecules. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as a sterilizing and cytostatic agent, as it can disrupt essential biological processes in target organisms .
Comparison with Similar Compounds
Phosphine sulfide, bis(1-aziridinyl)diallylamino- can be compared with other similar compounds, such as:
Bis(1-aziridinyl)morpholinophosphine sulfide: This compound also contains aziridine rings but has a morpholine group instead of diallylamino groups.
Tris(1-aziridinyl)phosphine sulfide: This compound has three aziridine rings attached to the phosphine sulfide core and is known for its use in medical applications
Properties
CAS No. |
41657-29-8 |
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Molecular Formula |
C10H18N3PS |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C10H18N3PS/c1-3-5-11(6-4-2)14(15,12-7-8-12)13-9-10-13/h3-4H,1-2,5-10H2 |
InChI Key |
ONTIXLLIZWKSQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)P(=S)(N1CC1)N2CC2 |
Origin of Product |
United States |
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